molecular formula C13H19NO2 B3022806 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine CAS No. 54126-58-8

2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine

Cat. No. B3022806
CAS RN: 54126-58-8
M. Wt: 221.29 g/mol
InChI Key: HNOAXSVPMXZKBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography and electron diffraction3. These techniques can provide detailed information about the arrangement of atoms in a molecule.


Chemical Reactions
The chemical reactions of oxazolines can vary depending on the specific compound and conditions. For example, oxazolines can undergo reactions with nitriles, carboxylic acids, and aldehydes1.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Bisoxazolidines, including structures related to 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine, have been synthesized with a focus on their structural characteristics. For instance, Santes et al. (1999) described the preparation of new bisoxazolidines and N-(2-hydroxyethyl)-N-alkylglycine derivatives, highlighting the structure of N-isopropyl-5-methyl-6-phenyl-l, 4-oxazin-2-one through X-ray crystallographic analysis (Santes et al., 1999).
  • Chemical Structure Analysis : The compound 2-isopropyl-3-hydroxyethyl-1, 3-oxazolidine, a close analog, was synthesized and characterized by Bin (2006), demonstrating its synthesis through addition condensation reaction and confirming its structure using IR and 13C NMR tests (Bin, 2006).

Applications in Organic Synthesis

  • Formation of Functional Groups : Tulyaganov et al. (1971) showed that N-(β, γ-Dihydroxypropyl)aniline reacts with aldehydes to form 3-phenyl-5-hydroxymethyloxazolidines, which can then react with acid anhydrides to produce a number of 3-phenyl-5-acyloxymethyloxazolidines, indicating a pathway for introducing functional groups into the oxazolidine structure (Tulyaganov et al., 1971).

Utilization in Chemical Reactions

  • Complex Formation and Ring Transformation : Weigand et al. (1988) explored the reactions of cyanometalsäuren NCAuCNH with epoxides to give oxazolidine-2-ylidene and 2-hydroxyalkyl complexes, showcasing the versatility of oxazolidines in complex formation and ring transformation processes (Weigand et al., 1988).
  • In Stereoselective Synthesis : The stereoselective P-cyclisation and diastereoisomeric purification of related compounds, such as 5-phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine, have been researched by Kaczyński et al. (2016). This study illustrates the potential of oxazolidines in stereoselective organic synthesis (Kaczyński et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties and how it is used. Information on safety and hazards is typically provided in safety data sheets8.


properties

IUPAC Name

(2-phenyl-3-propan-2-yl-1,3-oxazolidin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)14-8-12(9-15)16-13(14)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOAXSVPMXZKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(OC1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502769
Record name [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine

CAS RN

54126-58-8
Record name [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TV Sycheva, LV Ershov, VA Azimov… - Pharmaceutical …, 1986 - Springer
… solution of 3 g (12 mmole) of l-butyl-4- methyl-5-cyano-6-chloro-7azaindoline (IIa) in 50 ml of toluene was added 3.7 g (17 mmoles) of 2-phenyl-3-isopropyl-5hydroxymethyloxazolidine (…
Number of citations: 3 link.springer.com

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